

Physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

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Technical Guide: 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general characteristics and established experimental protocols for structurally related quinoline-4-carboxylic acid derivatives.

Core Compound Properties

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline moiety is a key pharmacophore in numerous biologically active compounds, suggesting potential applications in medicinal chemistry.

Physical and Chemical Data

The following tables summarize the available quantitative data for **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid**. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Identifier	Value
IUPAC Name	2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
CAS Number	5466-33-1
Molecular Formula	C ₁₈ H ₁₅ NO ₂
Molecular Weight	277.32 g/mol
Canonical SMILES	<chem>CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C</chem>
InChI	InChI=1S/C18H15NO2/c1-11-7-8-14(10-13(11)2)18-12-16(17(20)21)15-6-4-3-5-9-15/h3-10,12H,1-2H3,(H,20,21)

Physical Property	Value	Source
Melting Point	218 °C	Experimental
Boiling Point	454.8 ± 33.0 °C	Predicted
Density	1.220 ± 0.06 g/cm ³	Predicted
pKa	1.00 ± 0.10	Predicted

Solubility

Specific solubility data for **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid** in various solvents is not readily available. However, based on the general solubility of carboxylic acids, it is expected to be poorly soluble in water and more soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform. The solubility in aqueous solutions is expected to increase in basic conditions due to the formation of the carboxylate salt.

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.^[1] This reaction involves the condensation of isatin

with a carbonyl compound containing an α -methylene group in the presence of a strong base.

General Pfitzinger Reaction Protocol

The synthesis of **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid** would likely proceed via the Pfitzinger reaction between isatin and 1-(2,4-dimethylphenyl)ethan-1-one.

Materials:

- Isatin
- 1-(2,4-dimethylphenyl)ethan-1-one
- Potassium Hydroxide (KOH)
- Ethanol (95%)
- Water
- Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
- Diethyl ether (for extraction)

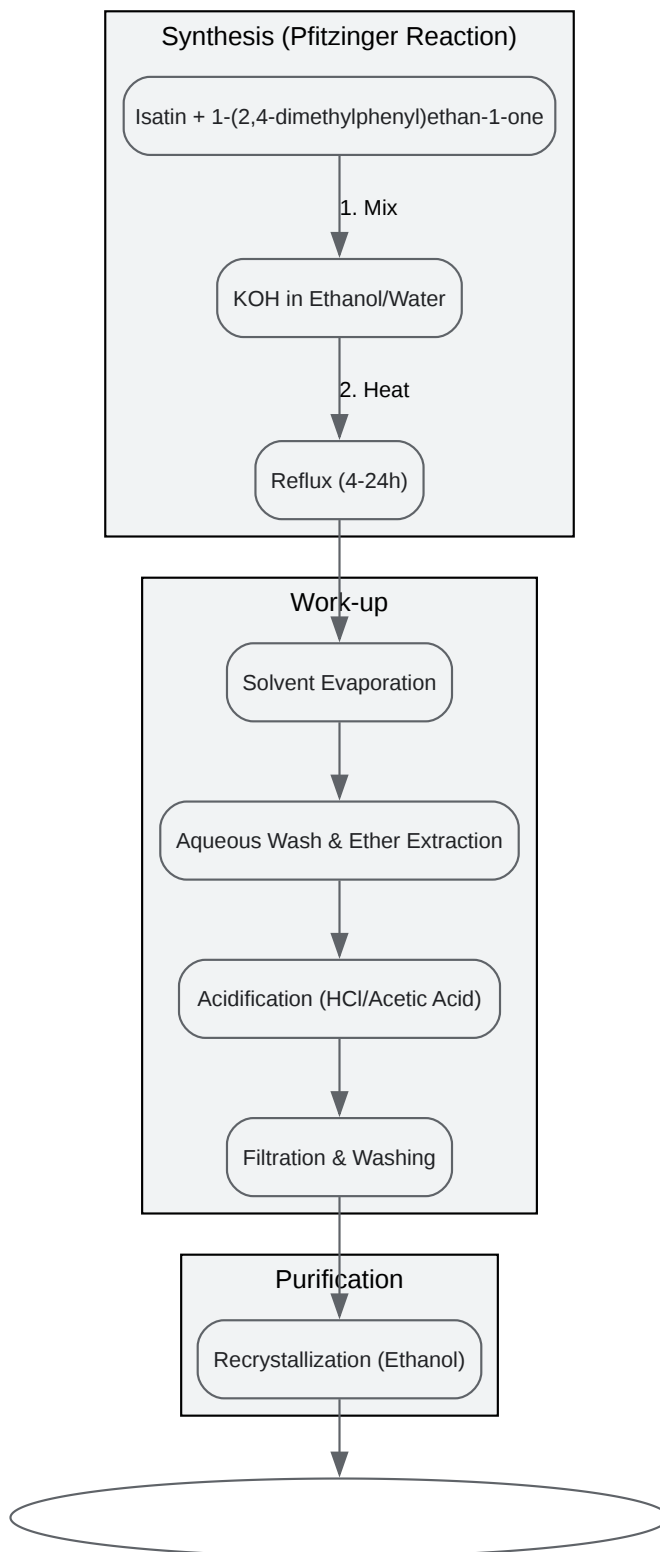
Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve isatin in a solution of potassium hydroxide in a mixture of ethanol and water.
- Add 1-(2,4-dimethylphenyl)ethan-1-one to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the ethanol by rotary evaporation.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone.

- Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the crude product.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry.
- The crude **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid** can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow for Synthesis and Purification

Synthesis and Purification Workflow

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Caption: General workflow for the synthesis and purification of **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid**.

Spectral and Analytical Data

While specific, experimentally verified spectra for **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid** are not readily available in the public domain, the following table outlines the expected characteristic spectral data based on its structure and data from analogous compounds.

Analytical Method	Expected Observations
¹ H NMR	Aromatic protons on the quinoline and dimethylphenyl rings, two methyl singlets, and a broad singlet for the carboxylic acid proton.
¹³ C NMR	Resonances for the aromatic carbons, the two methyl carbons, the quaternary carbons of the quinoline and phenyl rings, and the carboxylic acid carbonyl carbon.
IR Spectroscopy	A broad O-H stretch (approx. 2500-3300 cm ⁻¹), a C=O stretch (approx. 1700-1730 cm ⁻¹), and C=C and C-N stretching vibrations in the aromatic region.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (277.32 g/mol).

Potential Biological Activity and Signaling Pathways

Specific biological data for **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid** is not currently available. However, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities. Structure-activity relationship (SAR) studies on analogous compounds suggest several potential areas of biological relevance.

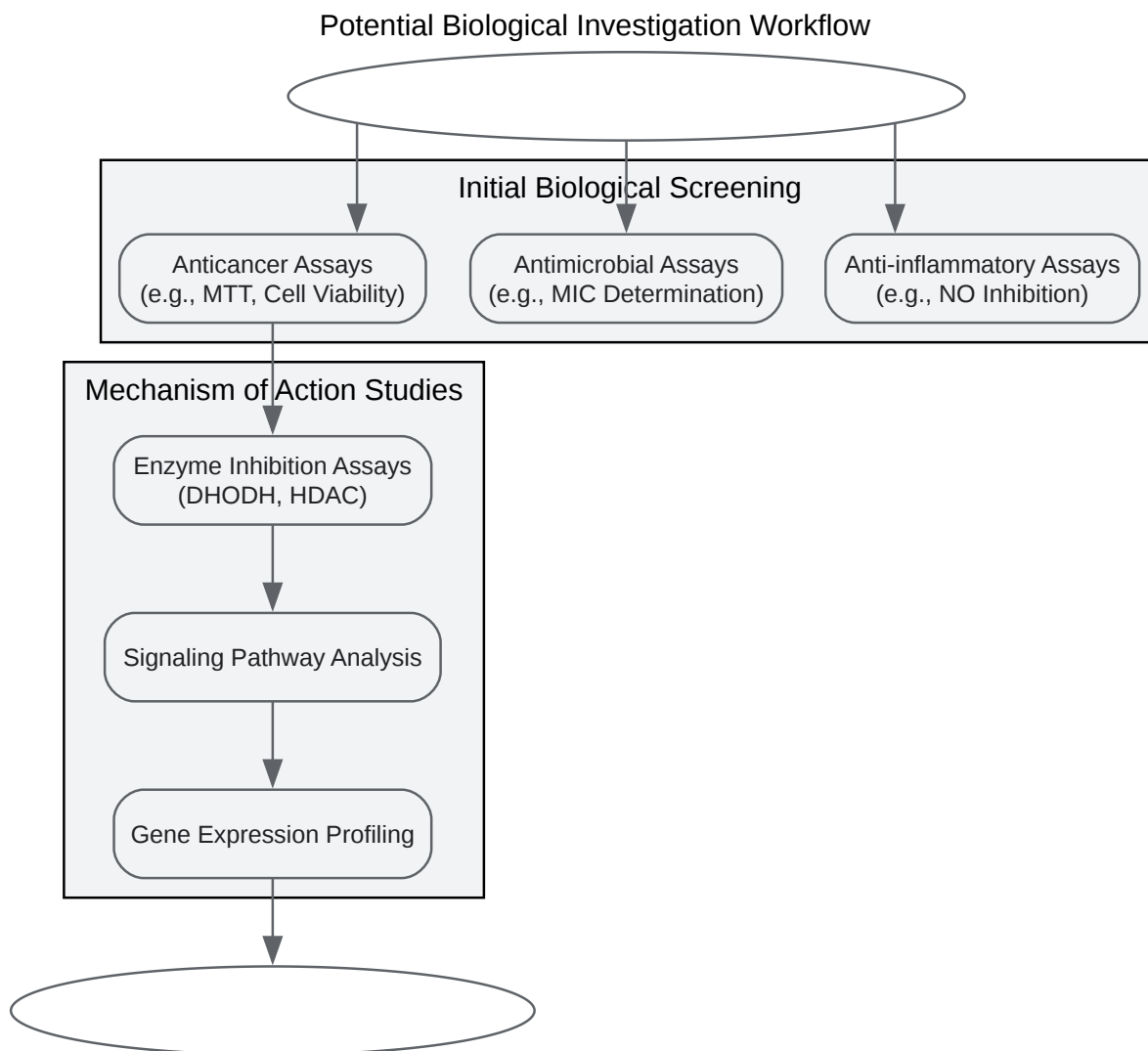
Postulated Biological Activities

Based on SAR studies of similar 2-aryl-quinoline-4-carboxylic acids, this compound could potentially exhibit:

- **Anticancer Activity:** Many derivatives of 2-phenylquinoline-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines.^{[2][3]} Potential mechanisms include the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs).
- **Antimicrobial Activity:** The quinoline core is present in many antibacterial and antifungal agents.^[4]
- **Anti-inflammatory Activity:** Some quinoline carboxylic acid derivatives have demonstrated anti-inflammatory properties.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for the initial biological screening and investigation of **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid**, based on the activities of related compounds.



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Caption: A logical workflow for investigating the potential biological activities of the target compound.

Conclusion

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is a compound of interest within the broader class of quinoline-4-carboxylic acids, which have demonstrated significant potential in drug discovery. While specific experimental data for this particular derivative is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of structurally

related molecules. Further experimental investigation is necessary to fully elucidate its properties and therapeutic potential.

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